molecular formula C9H12ClN3 B13700135 1-(4-Chloro-2,6-dimethylphenyl)guanidine

1-(4-Chloro-2,6-dimethylphenyl)guanidine

Cat. No.: B13700135
M. Wt: 197.66 g/mol
InChI Key: MOVOKLZAYNUKLT-UHFFFAOYSA-N
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Description

1-(4-Chloro-2,6-dimethylphenyl)guanidine is a substituted guanidine derivative characterized by a central guanidine group attached to a 4-chloro-2,6-dimethylphenyl moiety. Guanidine derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties. Substitutions on the phenyl ring (e.g., chloro, methyl, or trifluoromethyl groups) significantly influence solubility, stability, and biological interactions .

Properties

Molecular Formula

C9H12ClN3

Molecular Weight

197.66 g/mol

IUPAC Name

2-(4-chloro-2,6-dimethylphenyl)guanidine

InChI

InChI=1S/C9H12ClN3/c1-5-3-7(10)4-6(2)8(5)13-9(11)12/h3-4H,1-2H3,(H4,11,12,13)

InChI Key

MOVOKLZAYNUKLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N=C(N)N)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2,6-dimethylphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 4-chloro-2,6-dimethylaniline with cyanamide under acidic conditions to form the desired guanidine derivative. The reaction typically proceeds as follows:

    Starting Materials: 4-chloro-2,6-dimethylaniline and cyanamide.

    Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures (around 80-100°C).

    Procedure: The 4-chloro-2,6-dimethylaniline is dissolved in a suitable solvent (e.g., ethanol), and cyanamide is added. The mixture is heated under reflux for several hours until the reaction is complete.

    Isolation: The product is isolated by filtration, washed with water, and recrystallized from an appropriate solvent to obtain pure 1-(4-Chloro-2,6-dimethylphenyl)guanidine.

Industrial Production Methods

In an industrial setting, the production of 1-(4-Chloro-2,6-dimethylphenyl)guanidine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2,6-dimethylphenyl)guanidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction Reactions: Reduction of the guanidine group can lead to the formation of amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products

    Substitution: Formation of substituted guanidines or thioureas.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

1-(4-Chloro-2,6-dimethylphenyl)guanidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Organic Synthesis: It acts as a precursor for the synthesis of heterocyclic compounds and other guanidine derivatives.

    Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2,6-dimethylphenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons with Analogous Compounds

Substituent Effects on Physical Properties

The substituents on the phenyl ring critically affect melting points, purity, and synthetic yields. Key comparisons include:

Compound Name Substituents Melting Point (°C) HPLC Purity Synthesis Method Ref.
1-(4-Chloro-2,6-dimethylphenyl)guanidine* 4-Cl, 2,6-diCH₃ Not reported Not reported
1-(4-(3-((4-Chlorophenyl)amino)phenoxy)phenyl)guanidine HCl 4-Cl, phenoxy linkage 50–52 99.9% Method A
1-(4-(3-((3-(Pentafluorosulfanyl)phenyl)amino)phenoxy)phenyl)guanidine HCl 3-PF₅, phenoxy linkage 104–106 >95% HCl/dioxane
1-Amino-2-{4-chloro-5-methyl-2-[(2-phenylsulfonyl)ethylthio]benzenesulfonyl}guanidine SO₂, SCH₂, CH₃ 183–185 Not reported Toluene reflux
2,6-Dichlorophenyl-acetyl-guanidine HCl 2,6-diCl, acetyl group 225–227 Not reported Isopropanol recrystallization

*Hypothetical properties inferred from analogs.

  • Chloro vs. Trifluoromethyl Groups : Chloro-substituted derivatives (e.g., ) generally exhibit lower melting points (50–60°C) compared to trifluoromethyl analogs (92–94°C), likely due to increased molecular symmetry and halogen-based intermolecular interactions .
  • Sulfonyl and Acetyl Modifications : Sulfonyl-containing compounds (e.g., ) and acetylated derivatives (e.g., ) show markedly higher melting points (>180°C), attributed to strong hydrogen bonding and polar functional groups .

Pharmacological and Functional Comparisons

Anticancer Activity

Diaryl guanidinium derivatives demonstrate potent anticancer activity via mechanisms such as kinase inhibition or DNA intercalation. For example:

  • Compound 30 (pentafluorosulfanyl-substituted): Exhibits robust cytotoxicity in vitro, linked to its electron-withdrawing substituents enhancing cellular uptake .
  • Compound 36 (trifluoromethyl-substituted): Shows 92% yield and sub-micromolar IC₅₀ values, suggesting trifluoromethyl groups enhance metabolic stability .

In contrast, sulfonyl-containing analogs (e.g., ) may target sulfhydryl enzymes, though direct anticancer data is unavailable.

Structural Complexity and Bioactivity

  • Spiro and Heterocyclic Derivatives : Compounds like tioxazafen (from ) incorporate spiro frameworks, which may improve target selectivity but complicate synthesis.
  • Aminoguanidine Analogs: Structures with aminoguanidine backbones (e.g., ) are explored for nitric oxide synthase inhibition, highlighting the versatility of the guanidine core.

Key Differentiators of 1-(4-Chloro-2,6-dimethylphenyl)guanidine

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